Linolenic acid glycidyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

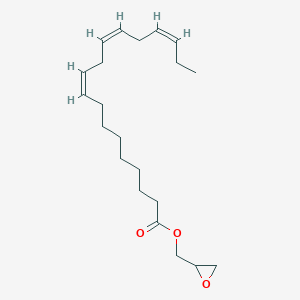

Structure

2D Structure

Propiedades

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJJNBUMXQSMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635227 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-07-5 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of Linolenic Acid Glycidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of linolenic acid glycidyl ester, a molecule of significant interest for various applications, including as a potential intermediate in drug development and a monomer for specialty polymers. This document details both chemical and enzymatic synthesis routes, comprehensive characterization methodologies, and presents key quantitative data in a structured format for ease of comparison.

Introduction

Linolenic acid, an omega-3 polyunsaturated fatty acid, is an essential component of the human diet with numerous health benefits. Its esterification with glycidol (B123203) to form this compound introduces a reactive epoxy group, opening up a wide range of possibilities for further chemical modifications. This guide explores the primary methods for its synthesis and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product.

Chemical Synthesis

Chemical synthesis typically involves the reaction of linolenic acid with an epoxy-containing compound, most commonly epichlorohydrin (B41342), in the presence of a catalyst.

Experimental Protocol: Chemical Synthesis via Epichlorohydrin

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linolenic acid in a suitable organic solvent such as toluene.

-

Addition of Catalyst: Add a quaternary ammonium (B1175870) salt, such as tetraethylammonium (B1195904) bromide, to the solution. This acts as a phase-transfer catalyst.

-

Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 80-110°C and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the excess acid with an aqueous solution of a weak base, such as sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) and then remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent to obtain pure this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under ambient conditions with high specificity. Immobilized lipases are commonly employed as biocatalysts.

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reactant Preparation: In a temperature-controlled reaction vessel, mix linolenic acid and glycidol. A solvent-free system can be employed, or a non-polar organic solvent like hexane can be used to reduce viscosity.

-

Addition of Biocatalyst: Add an immobilized lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), to the mixture.

-

Reaction: Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., using a magnetic stirrer or an orbital shaker).

-

Monitoring: Monitor the progress of the esterification reaction by measuring the decrease in free fatty acid content over time using titration or by chromatographic methods (TLC or GC).

-

Enzyme Removal: Once the reaction reaches equilibrium or the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration.

-

Purification: The product, this compound, can be purified from the remaining reactants by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small drop of the purified this compound between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the infrared spectrum over a wavenumber range of 4000-400 cm⁻¹.

Table 1: Key FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3010 | =C-H stretching (alkene) |

| 2925-2930 | -C-H asymmetric stretching (alkane) |

| 2850-2855 | -C-H symmetric stretching (alkane) |

| ~1740 | C=O stretching (ester) |

| ~1160 | C-O stretching (ester) |

| ~915 and ~840 | C-O stretching (epoxide ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Table 2: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.34 | m | -CH=CH- (olefinic protons) |

| ~4.35 & ~3.90 | dd | -O-CH₂-CH(O)CH₂ (glycidyl protons) |

| ~3.15 | m | -CH(O)CH₂ (glycidyl proton) |

| ~2.80 | t | =CH-CH₂-CH= (bis-allylic protons) |

| ~2.60 & ~2.80 | m | -CH₂-CH(O)- (glycidyl protons) |

| ~2.30 | t | -CH₂-COO- (α-methylene protons) |

| ~2.05 | q | -CH₂-CH= (allylic protons) |

| ~1.60 | m | -CH₂-CH₂-COO- (β-methylene protons) |

| ~1.30 | m | -(CH₂)n- (methylene chain) |

| ~0.97 | t | -CH₃ (terminal methyl protons) |

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O (ester carbonyl) |

| 127-132 | -CH=CH- (olefinic carbons) |

| ~65.5 | -O-CH₂- (glycidyl) |

| ~50.0 | -CH(O)- (glycidyl) |

| ~44.5 | -CH₂(O)- (glycidyl) |

| ~34.0 | -CH₂-COO- (α-methylene) |

| 20-32 | -(CH₂)n- (methylene chain) |

| ~25.5 | =CH-CH₂-CH= (bis-allylic) |

| ~20.5 | -CH₂-CH= (allylic) |

| ~14.3 | -CH₃ (terminal methyl) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of the synthesized compound and confirming its molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute a small amount of the purified product in a volatile organic solvent, such as hexane or ethyl acetate.

-

Injection: Inject a small volume of the prepared sample into the gas chromatograph.

-

Separation: The compound is vaporized and separated on a capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to ramp up to ensure good separation.

-

Detection and Analysis: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern.

Table 4: Expected GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 334.49 g/mol |

| Key Fragment Ions (m/z) | [M]+ at 334, fragments corresponding to the loss of the glycidyl group, and characteristic fragments from the linolenic acid chain. |

Visualizing Workflows and Pathways

To better illustrate the processes described in this guide, the following diagrams have been generated using Graphviz.

Synthesis Pathway

Caption: Synthesis pathways for this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined detailed methodologies for the synthesis and comprehensive characterization of this compound. Both chemical and enzymatic routes provide viable pathways to this valuable compound, with the choice of method depending on the desired scale, purity requirements, and environmental considerations. The analytical techniques described herein are essential for verifying the successful synthesis and ensuring the quality of the final product for its intended applications in research and development.

An In-depth Technical Guide on the Physicochemical Properties of Linolenic Acid Glycidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of linolenic acid glycidyl ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₄O₃ | [1] |

| Molecular Weight | 334.5 g/mol | [1] |

| CAS Number | 51554-07-5 | [1] |

| Synonyms | C18:3-GE, C18:3 glycidyl ester, Glycidyl α-Linolenate, Glycidyl Octadecatrienoate, Ln-GE, Octadecatrienoic Acid glycidyl ester | [1] |

| Solubility | Sparingly soluble in Methyl Acetate (B1210297) (1-10 mg/mL) | [1] |

| Purity | ≥98% (Commercially available) | [1] |

Experimental Protocols

The synthesis, purification, and analysis of this compound involve specific methodologies that are crucial for obtaining a pure and well-characterized compound.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

2.1.1. Chemical Synthesis: Two-Step Procedure [2]

-

Allyl Ester Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine linolenic acid, an excess of allyl alcohol (e.g., 2 molar equivalents), toluene, and an acid catalyst (e.g., Amberlyst 15).

-

Heat the reaction mixture to reflux (approximately 110°C) in an oil bath for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, dilute with hexane, and filter to remove the catalyst.

-

Wash the organic phase sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to yield the allyl linolenate.

-

-

Epoxidation to Glycidyl Ester:

-

Dissolve the resulting allyl linolenate in dichloromethane (B109758) and cool in an ice bath.

-

Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) in dichloromethane.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 24 hours.

-

Monitor the epoxidation progress by TLC.

-

Upon completion, wash the reaction mixture with a sodium bisulfite solution, followed by sodium bicarbonate solution, and finally with water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude this compound.

-

2.1.2. Enzymatic Synthesis [3]

-

Reaction Setup:

-

Combine linolenic acid methyl ester and an excess of glycidol (B123203) in a reaction vessel.

-

Add an immobilized lipase, such as Novozym 435.

-

Heat the mixture to a suitable temperature (e.g., 70°C) in an oil bath.

-

-

Reaction Progression:

-

Drive the reaction to completion by sparging with nitrogen to remove the methanol (B129727) byproduct.

-

Allow the reaction to proceed for approximately 24 hours.

-

-

Workup:

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the enzyme.

-

Remove the solvent and excess glycidol under vacuum to yield the crude product.

-

Purification Protocol: Silica (B1680970) Gel Column Chromatography[2]

-

Column Preparation:

-

Pack a chromatography column with silica gel (60-200 mesh) and equilibrate with a non-polar solvent such as hexane.

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, a gradient of 0-20% ethyl acetate in hexane.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the presence of the desired product using TLC.

-

Combine the fractions containing the pure this compound.

-

-

Final Product:

-

Concentrate the pooled fractions under vacuum to yield the purified this compound, which may appear as a colorless oil that can solidify upon cooling.[2]

-

Analytical Determination: LC-MS[4]

-

Sample Preparation:

-

For oil samples, a simple dilution in a suitable solvent like acetone (B3395972) containing an internal standard (e.g., d31-glycidyl palmitate) is often sufficient.

-

-

LC-MS Conditions:

-

LC System: A gradient HPLC system.

-

Column: A C18 reversed-phase column (e.g., YMC-Pack ODS-AM, 150 x 3 mm, 3 µm).

-

Mobile Phase: A gradient of methanol, acetonitrile, and water (A) and acetone (B).

-

Column Temperature: 60°C.

-

MS System: A single quadrupole mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Metabolic and Signaling Pathways

The biological effects of this compound are primarily attributed to its in vivo hydrolysis into glycidol, a known reactive compound, and linolenic acid.

Metabolic Pathway of Glycidyl Esters

In the gastrointestinal tract, glycidyl esters are substantially hydrolyzed by lipases to form free glycidol and the corresponding fatty acid.[4] Glycidol can then be further metabolized.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

biological effects of linolenic acid glycidyl ester

An In-depth Technical Guide on the Biological Effects of Linolenic Acid Glycidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (LAGE) is a processing-induced contaminant found in refined edible oils and fat-containing food products. The primary toxicological concern associated with LAGE is not from the ester itself, but from its in vivo hydrolysis product, glycidol (B123203).[1][2][3][4] Glycidol is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and has demonstrated genotoxic and carcinogenic effects in animal studies.[5][6] This technical guide provides a comprehensive overview of the biological effects of LAGE, focusing on its metabolism, toxicological endpoints, and the underlying molecular mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of future research.

Metabolism of this compound

Upon oral ingestion, glycidyl esters like LAGE are hydrolyzed in the gastrointestinal tract by lipases.[1][3][4] This enzymatic cleavage releases the fatty acid moiety, α-linolenic acid, and the reactive epoxide, glycidol.[7] For the purpose of risk assessment, it is generally assumed that this hydrolysis is complete, leading to a high bioavailability of glycidol.[8]

The α-linolenic acid released from LAGE enters the normal fatty acid metabolic pathways. Some studies suggest that α-linolenic acid can activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy homeostasis, particularly in lipid metabolism and mitochondrial biogenesis.[9][10][11]

The glycidol moiety is responsible for the major toxicological effects. It is a reactive electrophile that can form adducts with cellular macromolecules, including DNA.[12][13][14]

Toxicological Effects

The toxicity of LAGE is primarily attributed to its metabolite, glycidol. The main toxicological concerns are genotoxicity and carcinogenicity.

Genotoxicity

Glycidol is a known genotoxic agent.[2] It has shown positive results in a variety of in vitro and in vivo genotoxicity assays, including:

-

Bacterial Reverse Mutation Assay (Ames Test): Glycidol and glycidyl linoleate (B1235992) have shown positive responses in this assay, indicating their potential to induce point mutations.[2][15]

-

In Vitro Chromosomal Aberration Test: Glycidol has been shown to induce structural chromosome aberrations in mammalian cells.[2][15]

-

In Vivo Micronucleus Test: While some studies on glycidol have been positive, a study on glycidyl linoleate did not show a significant increase in micronucleated erythrocytes in bone marrow.[2][15]

-

Comet Assay: Glycidol and glycidyl oleate (B1233923) have been shown to induce DNA damage, including oxidative and alkylation damage, in the liver, kidney, and blood of mice.[16]

The genotoxicity of glycidol is mediated by its ability to form DNA adducts.

Carcinogenicity

Long-term animal studies have provided clear evidence of the carcinogenic activity of glycidol.[1][3][6][17] Oral administration of glycidol to rats and mice has been shown to increase the incidence of tumors at multiple sites.[3][6]

Table 1: Summary of Carcinogenicity Data for Glycidol from NTP Gavage Studies [3][18]

| Species | Sex | Dose (mg/kg bw/day) | Target Organs with Increased Tumor Incidence |

| Rat | Male | 0, 37.5, 75 | Peritoneal cavity (mesothelioma), pancreas (islet cell adenoma or carcinoma), thyroid gland (C-cell adenoma), adrenal gland (pheochromocytoma), brain (glioma), forestomach (squamous cell papilloma or carcinoma) |

| Rat | Female | 0, 37.5, 75 | Mammary gland (fibroadenoma), oral cavity (squamous cell papilloma), thyroid gland (follicular cell adenoma), clitoral gland (adenoma or carcinoma), brain (glioma), forestomach (squamous cell papilloma) |

| Mouse | Male | 0, 25, 50 | Forestomach (squamous cell papilloma or carcinoma), Harderian gland (adenoma), skin (squamous cell papilloma or carcinoma) |

| Mouse | Female | 0, 25, 50 | Forestomach (squamous cell papilloma or carcinoma), Harderian gland (adenoma), skin (squamous cell papilloma or carcinoma), uterus (hemangioma), mammary gland (adenocarcinoma) |

Reproductive and Developmental Toxicity

High doses of glycidol have been associated with adverse effects on the male reproductive system in rodents, including decreased testis and epididymis weights and reduced sperm counts.[1] Some studies suggest that environmental toxicants affecting male reproduction may act through pathways involving the phosphatidylinositol 3-kinase (PI3K)/c-Src/focal adhesion kinase (FAK) signaling pathway.[19]

Kidney Toxicity

Nephrotoxicity has been observed in animal studies with glycidol.[20] The mechanism is thought to involve tubular damage.

Signaling Pathways

Glycidol-Induced Genotoxicity and Carcinogenesis

The primary mechanism of glycidol-induced toxicity involves its electrophilic epoxide ring reacting with nucleophilic sites on cellular macromolecules, most critically DNA. This leads to the formation of DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.

References

- 1. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. researchgate.net [researchgate.net]

- 9. AMP-activated protein kinase is required for the anti-adipogenic effects of alpha-linolenic acid | springermedizin.de [springermedizin.de]

- 10. AMP-activated protein kinase is required for the anti-adipogenic effects of alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanisms of formation of adducts from reactions of glycidaldehyde with 2'-deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of DNA damage of glycidol and glycidol fatty acid esters using Fpg-modified comet assay [jstage.jst.go.jp]

- 17. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 18. NTP Toxicology and Carcinogenesis Studies of Glycidol (CAS No. 556-52-5) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impacts of environmental toxicants on male reproductive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Linolenic Acid Glycidyl Ester

Abstract

This compound (Ln-GE) is an esterified form of α-linolenic acid that contains a glycidyl group.[1] It is not typically synthesized for direct use but is primarily known as a process contaminant formed during the high-temperature deodorization step in the refining of edible oils.[2] Found in numerous commercial edible oils and food products derived from them, Ln-GE is of significant interest to the food safety and toxicology sectors.[1] The primary health concern stems from its rapid hydrolysis in the gastrointestinal tract, which releases glycidol (B123203), a compound classified by the International Agency for Research on Cancer (IARC) as a probable human carcinogen (Group 2A).[2] This technical guide provides a comprehensive review of the synthesis, analytical methodologies, and biological mechanisms of this compound, serving as a critical resource for professionals in research and development.

Formation and Synthesis of this compound

This compound is one of several glycidyl fatty acid esters (GEs) that can form when vegetable oils are heated to high temperatures (above 200°C), particularly during the deodorization phase of refining.[3] The formation is believed to be correlated with the presence of diacylglycerol precursors in the oil. While its presence in food is unintentional, chemical synthesis routes exist for producing reference standards and for industrial applications where glycidyl esters are used as reactive diluents or intermediates.[4]

Chemical Synthesis Protocol

The synthesis of glycidyl esters can be achieved by reacting a carboxylic acid with epichlorohydrin (B41342). This process typically involves two main steps: an addition reaction to form a chlorohydrin ester intermediate, followed by a dehydrochlorination ring-closure reaction.

Materials:

-

α-Linolenic acid

-

Epichlorohydrin (ECH), 10-20 molar excess

-

Catalyst (e.g., quaternary ammonium (B1175870) halide like tetramethylammonium (B1211777) bromide, or a tertiary amine)

-

Alkali hydroxide (B78521) solution (e.g., sodium hydroxide, potassium hydroxide) for dehydrochlorination

-

Anhydrous sodium sulfate (B86663)

-

Solvents (e.g., toluene, benzene, ligroin) for extraction and purification

Experimental Protocol:

-

Addition Reaction: In a reaction flask equipped with a reflux condenser and stirrer, add α-linolenic acid and a 3 to 10 molar excess of epichlorohydrin per carboxyl group.[5]

-

Add the catalyst (e.g., quaternary ammonium salt) to the mixture, typically 0.1-0.3% by weight of the total reactants.[5]

-

Heat the mixture to 80-110°C and stir. Monitor the reaction progress by measuring the neutralization value (acid number). The reaction is considered complete when the value is near zero.[5] This step results in the formation of the corresponding chlorohydrin ester.

-

Dehydrochlorination (Ring Closure): Cool the reaction mixture. Slowly add an alkali hydroxide solution to neutralize the remaining acid and catalyze the ring closure, forming the glycidyl ester. This step removes HCl from the intermediate.

-

Work-up and Purification:

-

Wash the reaction mixture with water to remove the salt formed during neutralization.[6]

-

Separate the organic phase and remove excess epichlorohydrin and water by distillation under reduced pressure.[6]

-

Dissolve the crude product in a suitable solvent mixture (e.g., benzene/ligroin) for further purification.[6]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the purified this compound.

-

Caption: General workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Protocol (Proposed)

Enzymatic synthesis offers a milder alternative to chemical methods. Lipases are commonly used to catalyze esterification reactions. This proposed protocol adapts methods used for other fatty acid esters.[2][7]

Materials:

-

α-Linolenic acid or its methyl/ethyl ester

-

Glycidol

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)

-

Molecular sieves (3 Å) to remove water

-

Solvent (e.g., a mixture of DMSO and tert-amyl alcohol, or a solvent-free system)

Experimental Protocol:

-

Reactant Preparation: Dissolve α-linolenic acid (or its ester) and glycidol in the chosen solvent system in a reaction flask. A molar ratio of 1:1 to 1:4 (acid:glycidol) may be explored.

-

Dehydration: Add activated molecular sieves to the mixture to absorb water, which can inhibit the reaction.

-

Enzymatic Reaction: Add the immobilized lipase to the flask (e.g., 10% w/w of substrates).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant shaking (e.g., 100-200 rpm) for 24-50 hours.[2]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Product Recovery: Once the reaction reaches completion, filter the mixture to remove the immobilized lipase and molecular sieves.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified using silica (B1680970) gel column chromatography to obtain pure this compound.

Analytical Methodologies

Accurate quantification of this compound in complex matrices like edible oils is crucial for food safety assessment. Direct analysis using liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred approach, as it measures the intact ester without chemical conversion.[8][9]

Protocol 1: Direct Analysis by LC-MS

This protocol is adapted from a method for the direct analysis of GEs in vegetable oils without extensive sample cleanup.[3][8]

Materials and Equipment:

-

Sample of vegetable oil

-

Internal Standard (IS): Deuterated glycidyl ester (e.g., glycidyl palmitate-d5) solution in acetone

-

LC-MS system with an Atmospheric Pressure Chemical Ionization (APCI) source

-

C18 HPLC Column (e.g., YMC-Pack ODS-AM, 150 × 3 mm, 3 μm)

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh ~0.25 g of oil into a glass centrifuge tube.

-

Add 5 mL of the internal standard solution in acetone.

-

Vortex thoroughly to ensure complete mixing. The sample extract is now ready for direct injection.

-

-

LC-MS Conditions:

-

Injection Volume: 5 μL.

-

Column Temperature: 60°C.

-

Mobile Phase A: Methanol/Acetonitrile/Water (42.5:42.5:15 v/v/v).

-

Mobile Phase B: Acetone.

-

Flow Rate: 0.6 mL/min.

-

Gradient Program: A suitable gradient is run to separate the analytes.

-

Ionization Mode: APCI, positive ion.

-

Interface Temperature: 450°C.

-

Nebulizing Gas Flow: 2.5 L/min.

-

-

Data Acquisition: Monitor the specific m/z ions for this compound and the internal standard in Selected Ion Monitoring (SIM) mode.

Protocol 2: Analysis by LC-MS/MS with SPE Cleanup

For lower detection limits and higher specificity, a method involving Solid-Phase Extraction (SPE) cleanup followed by LC-MS/MS is recommended. This protocol is based on the work of Becalski et al.[5][9]

Materials and Equipment:

-

Sample of vegetable oil (10 mg for high levels, 0.5 g for trace levels)

-

Internal Standard (IS): Deuterated analogs of target GEs

-

Solvents: Acetone, methanol, ethyl acetate (B1210297), hexane

-

SPE Cartridges: C18 and normal silica cartridges

-

LC-MS/MS system with an APCI or Electrospray Ionization (ESI) source

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 10 mg of oil in acetone.

-

Spike the sample with the deuterium-labeled internal standards.

-

-

SPE Cleanup (Two-Step):

-

Step 1 (C18): Pass the sample through a C18 SPE cartridge, eluting with methanol. This step removes highly nonpolar compounds.

-

Step 2 (Silica): Pass the eluate from the first step through a normal silica SPE cartridge. Elute the target glycidyl esters with 5% ethyl acetate in hexane. This step separates GEs from other lipid classes.

-

-

Final Preparation: Evaporate the final eluate to dryness and re-dissolve the residue in 250 μL of methanol/isopropanol (1:1, v/v).

-

LC-MS/MS Conditions:

-

Injection Volume: 15 μL.

-

LC Column: C18 analytical column.

-

Mobile Phase: 100% Methanol.

-

Ionization Mode: Positive ion APCI or ESI.

-

Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-product ion transitions for each analyte for confident identification and quantification.

-

Caption: Workflow for the analysis of this compound using SPE and LC-MS/MS.

Quantitative Data

The tables below summarize key quantitative data from published analytical methods for glycidyl esters, including this compound.

Table 1: Performance of Analytical Methods for Glycidyl Esters

| Parameter | Method 1 (Direct LC-MS)[8] | Method 2 (LC-MS/MS with SPE)[9] |

| Analyte | Glycidyl Linolenate | Glycidyl Esters (general) |

| Limit of Detection (LOD) | 4 ng/g (µg/kg) | 1-3 µg/kg (for 0.5 g sample) |

| Limit of Quantitation (LOQ) | 80 ng/g (µg/kg) | Not specified |

| Sample Size | ~0.25 g | 10 mg to 0.5 g |

| Average Recovery | >80% | 84% - 108% |

| Instrumentation | Single Quadrupole MS | Tandem MS (MS/MS) |

Table 2: Concentration of Total Glycidyl Esters in Relation to Diacylglycerol (DAG) Content [10]

| DAG Content in Oil | Typical Total GE Concentration |

| < 2% | < 5 mg/kg |

| > 6% | Can be high (variable) |

Note: This table shows a correlation for total GEs, not specifically Ln-GE. High DAG content increases the potential for GE formation but is not a direct guarantee of high levels.

Biological Effects and Mechanism of Action

The primary toxicological concern associated with this compound is not from the ester itself, but from its metabolic product, glycidol.[11] In vivo studies suggest that glycidyl esters are almost completely hydrolyzed in the gastrointestinal tract, releasing free glycidol into circulation.[12]

Genotoxicity of Glycidol

Glycidol is a reactive epoxide and is recognized as a genotoxic carcinogen.[1] Its mechanism of action involves the direct alkylation of DNA. The electrophilic epoxide ring of glycidol can react with nucleophilic sites on DNA bases, primarily nitrogen atoms, to form DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer. Studies have demonstrated that glycidol induces chromosomal aberrations and point mutations.[11] The formation of hemoglobin (Hb) adducts and the induction of micronuclei in blood are established biomarkers of glycidol exposure and its genotoxic effects.[1]

Caption: Metabolic pathway from this compound to glycidol and its genotoxic action.

References

- 1. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Carboxylic acid glycidyl esters, process for their preparation and their use in resin compositions - Patent 0028024 [data.epo.org]

- 6. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Linolenic Acid Glycidyl Ester and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linolenic acid glycidyl ester (LAGE) and its derivatives, covering their synthesis, analytical methodologies, biological activities, and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and food safety.

Synthesis of this compound and its Derivatives

The synthesis of glycidyl esters of fatty acids, including linolenic acid, can be achieved through both chemical and enzymatic methods. Furthermore, various derivatives of linolenic acid with diverse biological activities can be synthesized through different chemical reactions.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases are commonly employed for the transesterification or esterification reactions.

A typical enzymatic synthesis involves the reaction of a linolenic acid source (e.g., linseed oil) with glycidol (B123203) in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase A.[1][2] The reaction is typically carried out in an organic solvent like isooctane (B107328) at a controlled temperature (e.g., 50°C).[1] The progress of the reaction can be optimized by varying parameters such as reaction time and substrate concentration.[2]

Chemical Synthesis of this compound

Chemical synthesis of glycidyl esters often involves a two-step procedure.[3] First, the fatty acid is reacted with allyl alcohol in the presence of a catalyst like Amberlyst 15 to form an allyl ester.[3] This is followed by epoxidation of the allyl group using an oxidizing agent such as meta-chloroperbenzoic acid to yield the glycidyl ester.[3]

Synthesis of Linolenic Acid Derivatives

Various derivatives of linolenic acid have been synthesized to explore their biological activities:

-

Hydroxylated Derivatives: Allylic hydroxylated derivatives of linoleic acid (a related fatty acid) have been prepared by reacting the methyl ester of the fatty acid with selenium dioxide.[4][5] This method can be adapted for linolenic acid.

-

Stigmasterol (B192456) Esters: Linolenic acid stigmasterol ester (LASE) has been synthesized via a lipase-mediated transesterification reaction between stigmasterol and a linolenic acid-rich oil.[1][6]

-

Vanillyl Esters: Linolenic acid vanillyl ester (LAVE) has been synthesized through a transesterification reaction between vanillyl alcohol and linseed oil using an immobilized lipase.[2]

Experimental Protocols for Analysis

The analysis of this compound and other glycidyl esters in various matrices, particularly in edible oils, is crucial for food safety assessment. Both indirect and direct analytical methods are employed.

Indirect Analysis (GC-MS based)

Indirect methods involve the conversion of glycidyl esters to a more easily detectable derivative, typically 3-monochloropropanediol (3-MCPD) or its bromo-analog (3-MBPD), followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol for Indirect GC-MS Analysis:

-

Sample Preparation: An oil sample is accurately weighed and internal standards are added.

-

Conversion to 3-MBPD: The sample is treated with an acidified sodium bromide solution to convert glycidyl esters to 3-MBPD monoesters.

-

Transesterification: Acid-catalyzed transesterification with methanol (B129727) is performed to release free 3-MBPD.

-

Derivatization: The liberated 3-MBPD is derivatized with phenylboronic acid to form a volatile derivative suitable for GC-MS analysis.

-

Extraction: The derivative is extracted with a suitable organic solvent (e.g., n-heptane).

-

GC-MS Analysis: The extract is injected into a GC-MS system for quantification.

Direct Analysis (LC-MS based)

Direct methods allow for the quantification of intact glycidyl esters without chemical conversion, primarily using liquid chromatography-mass spectrometry (LC-MS).

Protocol for Direct LC-MS/MS Analysis: [7][8]

-

Sample Preparation: A small amount of the oil sample (e.g., 10 mg) is dissolved in a suitable solvent like acetone.

-

Internal Standard Spiking: Deuterium-labeled internal standards of the target glycidyl esters are added for accurate quantification using stable isotope dilution analysis (SIDA).[7][8]

-

Solid-Phase Extraction (SPE) Cleanup: The sample is purified using a two-step SPE procedure, typically with C18 and silica (B1680970) cartridges.[7][8]

-

LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The analytes are separated on a C18 column and detected using tandem mass spectrometry, often with positive ion atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode.[7][8]

Biological Activities

The biological activities of this compound are primarily associated with its in vivo hydrolysis product, glycidol. In contrast, other derivatives of linolenic acid exhibit a range of potentially therapeutic properties.

Toxicity of this compound and Glycidol

The primary toxicological concern with LAGE and other glycidyl esters is their hydrolysis in the gastrointestinal tract, which releases glycidol.[3][9][10][11] Glycidol is a known genotoxic and carcinogenic compound.[1][12][13][14]

-

Genotoxicity: Glycidol is genotoxic, causing chromosomal damage.[12] It has shown positive responses in bacterial reverse mutation tests and induces structural chromosome aberrations.[13] The genotoxic potency of glycidol has been demonstrated by linear dose-dependent increases in hemoglobin adducts and micronuclei frequencies in mice.[12]

-

Carcinogenicity: Glycidol is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[15] Studies in mice have shown that glycidol can induce histiocytic sarcomas and alveolar/bronchiolar adenomas.[16]

Antibacterial Activity of Linolenic Acid and its Derivatives

Linolenic acid and some of its derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[17][18]

-

Mechanism of Action: The antibacterial action of fatty acids like linolenic acid is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.[2]

-

Spectrum of Activity: Linolenic acid has shown bactericidal activity against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.[17][18] Linolenic acid vanillyl ester (LAVE) has also been shown to be effective against several spoilage bacteria.[2]

Other Biological Activities of Linolenic Acid Derivatives

-

Cytotoxicity: Hydroxylated derivatives of linoleic acid have exhibited moderate in vitro cytotoxicity against various human cancer cell lines, including chronic myelogenous leukemia (K562), myeloma (RPMI8226), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cells.[4][5]

-

Anti-inflammatory and Anti-atherogenic Properties: As an omega-3 fatty acid, α-linolenic acid is a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which in turn are precursors to eicosanoids with anti-inflammatory and anti-atherogenic properties.[19]

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through various signaling pathways.

Glycidol-Induced Genotoxicity Pathway

The genotoxicity of glycidol, the hydrolysis product of LAGE, is a key concern. While the precise signaling pathways are complex and not fully elucidated, the primary mechanism involves direct interaction with DNA.

-

DNA Adduct Formation: The epoxide ring of glycidol is highly reactive and can covalently bind to DNA, forming DNA adducts. This can lead to mutations if not properly repaired.

-

DNA Damage Response: The formation of DNA adducts triggers the DNA damage response (DDR) pathway, involving sensor proteins (e.g., ATM, ATR), transducer kinases (e.g., Chk1, Chk2), and effector proteins (e.g., p53). This can lead to cell cycle arrest, apoptosis, or DNA repair.

-

Carcinogenesis: If the DNA damage is extensive or the repair mechanisms are overwhelmed, it can lead to genomic instability and ultimately, carcinogenesis.[16]

Linolenic Acid-Modulated Signaling Pathways

α-Linolenic acid and its derivatives can modulate gene expression and cellular processes through various signaling pathways.

-

PPAR and NF-kappaB Signaling: Omega-3 fatty acids, including α-linolenic acid, can regulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB).[19] This modulation affects genes involved in fatty acid metabolism and inflammation.[19]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of linolenic acid derivatives.

Table 1: Antibacterial Activity of Linolenic Acid and its Derivatives

| Compound | Bacterial Strain | Activity | Value (µg/mL) | Reference |

| α-Linolenic acid | Bacillus subtilis | MIC | 8 | [17] |

| Linoleic acid | Bacillus subtilis | MIC | 20 | [17] |

| α-Linolenic acid | Staphylococcus aureus | MIC | 600 | [17] |

| Linoleic acid | Staphylococcus aureus | MIC | 400 | [17] |

| Linolenic acid | Listeria monocytogenes (pH 5) | MBC | 20 | [18] |

| Linolenic acid | Listeria monocytogenes (pH 6) | MBC | 100 | [18] |

| Linolenic acid | Helicobacter pylori | MBC | 75 | [20] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity and Toxicity of Linoleic Acid Derivatives

| Compound | Cell Line/Organism | Activity | Value (µM) | Reference |

| Hydroxylated linoleic acid derivatives | K562, RPMI8226, HepG2, MCF-7 | IC50 | 10-75 | [4][5] |

| Hydroxylated linoleic acid derivatives | Brine shrimp | LD50 | 2.30-13.8 | [4][5] |

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose

Visualizations

Experimental Workflows

Caption: Workflow for indirect and direct analysis of glycidyl esters.

Signaling Pathways

Caption: Signaling pathways of glycidol and α-linolenic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Multifunctional Linolenic Acid Vanillyl Ester and Investigation of Antioxidant and Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of a Linolenic Acid Stigmasterol Ester Produced by Lipase-Mediated Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proquest.com [proquest.com]

- 11. A comparison of the exposure system of glycidol‐related chemicals on the formation of glycidol‐hemoglobin adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Antibacterial Activities of Liposomal Linolenic Acids against Antibiotic-resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Linolenic Acid Glycidyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of linolenic acid glycidyl ester. The primary toxicological concern associated with glycidyl esters of fatty acids, including this compound, is their potential to hydrolyze in the gastrointestinal tract, releasing free glycidol (B123203).[1][2] Glycidol is a known genotoxic carcinogen, and therefore, the risk assessment of this compound is predominantly based on the toxicological properties of glycidol.[3][4] It is widely assumed for risk assessment purposes that glycidyl esters are completely hydrolyzed, leading to exposure equivalent to the same molar quantity of glycidol.[5]

Metabolism and Toxicokinetics

Upon oral ingestion, this compound is metabolized by lipases in the gastrointestinal tract, which hydrolyze the ester bond. This process releases linolenic acid and glycidol.[1] The liberated glycidol is then absorbed and systemically distributed.[5]

Toxicokinetic studies in rats and monkeys administered glycidyl linoleate (B1235992) have confirmed the systemic availability of glycidol.[6] The bioavailability of glycidol from glycidyl linoleate was found to be lower in monkeys compared to rats.[6] A key biomarker for glycidol exposure is the formation of hemoglobin adducts, such as N-(2,3-dihydroxy-propyl)valine (diHOPrVal).[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bfr.bund.de [bfr.bund.de]

- 5. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. researchgate.net [researchgate.net]

linolenic acid glycidyl ester precursors and formation pathways

An In-depth Technical Guide to Linolenic Acid Glycidyl Ester (LGE) Precursors and Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl esters (GEs) are process-induced contaminants that emerge during the high-temperature refining of edible oils.[1] this compound (LGE) is a specific GE derived from linolenic acid. Upon ingestion, GEs are hydrolyzed in the gastrointestinal tract, releasing free glycidol (B123203), which the International Agency for Research on Cancer (IARC) has classified as a probable human carcinogen (Group 2A).[1][2] Consequently, understanding the precursors and formation pathways of LGE is critical for developing effective mitigation strategies to ensure food safety and for professionals in the field of drug development who may encounter these compounds. This guide provides a comprehensive overview of LGE precursors, their transformation pathways, and the analytical methodologies used for their quantification.

Precursors of this compound

The primary precursors for the formation of this compound and other GEs are partial acylglycerols, specifically diacylglycerols (DAGs) and monoacylglycerols (MAGs).[2][3][4][5][6] Free fatty acids (FFAs) have also been identified as contributing to their formation.[7][8] The concentration of these precursors in crude oil directly correlates with the potential for GE formation during the refining process.[3][4][7]

Oils derived from fruits like palm and olive, as well as rice bran, tend to have higher initial levels of DAGs and MAGs due to enzymatic hydrolysis during storage, making them more susceptible to GE formation.[3]

Formation Pathways of this compound

The formation of LGE predominantly occurs during the deodorization step of edible oil refining, a process that utilizes high temperatures (typically exceeding 200°C and significantly increasing above 230°C) and low pressure to remove volatile compounds.[2][5][7][9]

The generally accepted mechanism for GE formation from DAGs and MAGs involves the following key steps:

-

Protonation: At high temperatures, a hydroxyl group of a mono- or diacylglycerol is protonated.

-

Formation of a Cyclic Acyloxonium Ion: The protonated acylglycerol undergoes an intramolecular nucleophilic attack, leading to the formation of a cyclic acyloxonium ion intermediate and the elimination of a water molecule.[2][3][4]

-

Deprotonation and Glycidyl Ester Formation: The intermediate is then deprotonated to form the final glycidyl ester.

The following diagram illustrates this proposed formation pathway:

The rate of GE formation is significantly influenced by both the temperature and the duration of the deodorization process.[4][7][9]

Quantitative Data on Glycidyl Ester Formation

The concentration of GEs can vary widely among different types of edible oils and is heavily dependent on the refining process parameters. The following tables summarize quantitative data on precursor levels and the impact of processing conditions on GE formation.

Table 1: Recommended Precursor Levels for Mitigation of Glycidyl Esters

| Precursor | Recommended Maximum Level in Crude Palm Oil | Reference |

| Diacylglycerols (DAGs) | < 4% | [7] |

| Free Fatty Acids (FFAs) | < 2.5% | [7] |

Table 2: Effect of Deodorization Temperature on Glycidyl Ester Formation

| Temperature Range | Observation on GE Formation | Reference |

| 140 - 280 °C | GE levels increase with increasing temperature. | [7] |

| > 200 °C | GE formation begins. | [7] |

| > 230 °C | GE formation becomes more significant. | [7] |

| 260 - 265 °C | Typical temperature for physical refining of palm oil, leading to higher GE levels. | [7] |

Table 3: Mitigation Strategies and Their Effectiveness in Reducing Glycidyl Esters

| Mitigation Strategy | Achieved Reduction in GEs | Reference |

| Reduced Deodorization Temperature | Significant reduction in GE formation. | [7] |

| Dual Deodorization | Reduces thermal load, leading to lower GE formation. | [7] |

| Short-Path Distillation | Lower thermal load compared to conventional deodorization, resulting in lower GE levels. | [7] |

| Chemical Refining (Neutralization & Water Washing) | Up to 73% reduction in GE in organic palm oil. | [8] |

| Treatment with Potassium Acetate | Up to 98.7% reduction of all contaminants, including GEs. | [10] |

| Treatment with Activated Charcoal | 60.1% reduction in GE content. | [10] |

Experimental Protocols for the Analysis of Glycidyl Esters

The analysis of GEs in edible oils is performed using two main approaches: indirect and direct methods.

Indirect Analytical Methods

Indirect methods are based on the hydrolysis of GEs to free glycidol, followed by derivatization and quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The AOCS (American Oil Chemists' Society) has established official methods for this purpose.[11]

AOCS Official Method Cd 29c-13 (Example Workflow)

This method involves the following steps:

-

Sample Preparation: A known amount of the oil sample is weighed.

-

Alkaline-catalyzed Transesterification: GEs are converted to free glycidol using a basic solution (e.g., sodium methoxide (B1231860) in methanol).

-

Stopping the Reaction: The reaction is quenched with an acidic chloride-containing salt solution.

-

Derivatization: The free glycidol is derivatized, for example, with phenylboronic acid (PBA).

-

GC-MS Analysis: The derivatized glycidol is quantified by GC-MS.

The following diagram illustrates the general workflow for indirect analysis:

Direct Analytical Methods

Direct methods allow for the quantification of intact GEs without the need for hydrolysis. These methods typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16][17]

General Protocol for Direct LC-MS/MS Analysis

-

Sample Preparation and Extraction:

-

A small amount of the oil sample (e.g., 10 mg) is dissolved in a suitable solvent like acetone.[14][15]

-

An internal standard (e.g., a deuterium-labeled GE analog) is added for accurate quantification.[1][14][15]

-

The sample is purified using Solid-Phase Extraction (SPE) to remove interfering matrix components. A two-step SPE process using C18 and normal silica (B1680970) cartridges is often employed.[14][15]

-

-

LC Separation:

-

The purified extract is reconstituted in an appropriate solvent mixture (e.g., methanol (B129727)/isopropanol).[14][15]

-

The sample is injected onto a reverse-phase LC column (e.g., C18).[14][15]

-

A gradient elution with a mobile phase such as methanol is used to separate the different GE species.[14][15]

-

-

MS/MS Detection:

-

Detection is performed using a tandem mass spectrometer, often with positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[14][15]

-

The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each GE.[14][15]

-

The following diagram outlines the workflow for direct analysis:

Conclusion

The formation of this compound is a complex process primarily driven by the presence of diacylglycerol and monoacylglycerol precursors in edible oils and the high temperatures employed during the deodorization stage of refining. A thorough understanding of these precursors and formation pathways is essential for the food industry to implement effective mitigation strategies, thereby reducing consumer exposure to these potentially harmful compounds. Furthermore, robust and sensitive analytical methods, both direct and indirect, are crucial for monitoring the levels of LGE and other glycidyl esters in food products. For professionals in drug development, an awareness of these contaminants and their formation is important, particularly when dealing with lipid-based formulations or excipients. Continued research in this area will further refine our understanding and lead to improved safety measures.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpoc.org.my [mpoc.org.my]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. Determination of glycidyl fatty acid esters in edible vegetable oils by HPLC-ESI-QQQ-MS/MS combined with cryo-degreasing tandem dispersive solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Determination of Linolenic Acid Glycidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of linolenic acid glycidyl ester, a process-induced contaminant of significant interest due to its potential health implications. Glycidyl esters (GEs) are typically formed during the high-temperature refining of edible oils and can be hydrolyzed in the gastrointestinal tract to free glycidol (B123203), which is classified as a probable human carcinogen.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring and controlling the levels of these contaminants in food products and pharmaceutical formulations.

Two primary analytical strategies are employed for the determination of glycidyl esters: indirect methods, which involve chemical conversion followed by analysis, and direct methods, which analyze the intact ester. This document will detail both approaches, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) for indirect analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Analytical Approaches: An Overview

The choice of analytical method for determining this compound depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix.

-

Indirect Analysis (GC-MS): These methods are widely established and form the basis of several official methods from organizations like the American Oil Chemists' Society (AOCS).[2][3] The general principle involves the conversion of the glycidyl ester to a more volatile and readily analyzable compound, such as glycidol or a halogenated derivative, prior to GC-MS analysis. While robust, these methods can be time-consuming due to the necessary hydrolysis and derivatization steps.[3]

-

Direct Analysis (LC-MS/MS): This approach offers the advantage of directly measuring the intact this compound, providing greater specificity.[3][4] LC-MS/MS methods are generally simpler in terms of sample preparation and are highly sensitive.[3] The use of stable isotope-labeled internal standards further enhances the accuracy and precision of these methods.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for the determination of glycidyl esters, including this compound.

Table 1: Performance of a Direct LC-MS/MS Method for Glycidyl Esters [4][5]

| Analyte | Spiked Level (mg/kg) | Average Recovery (%) | Method Detection Limit (µg/kg) |

| Glycidyl Palmitate (C16:0) | 0.1, 1, 10 | 84 - 108 | 70 - 150 (10 mg sample) |

| Glycidyl Stearate (C18:0) | 0.1, 1, 10 | 84 - 108 | 1 - 3 (0.5 g sample) |

| Glycidyl Oleate (C18:1) | 0.1, 1, 10 | 84 - 108 | |

| Glycidyl Linoleate (C18:2) | 0.1, 1, 10 | 84 - 108 | |

| Glycidyl Linolenate (C18:3) | 0.1, 1, 10 | 84 - 108 |

Table 2: Performance of an Indirect GC-MS Method for Glycidol (from GEs) [6]

| Parameter | Spiking Level (mg/kg as glycidol) | Result |

| Limit of Detection (LOD) | - | 0.02 mg/kg |

| Limit of Quantification (LOQ) | - | 0.1 mg/kg |

| Repeatability (RSD) | 0.5 | 7.2% |

| 1.0 | 5.4% | |

| Intermediate Precision (RSD) | 0.5 | 4.3% |

| 1.0 | 3.9% |

Table 3: Performance of a UPLC-ELSD Method for Glycidyl Esters [2]

| Analyte | Linearity (µg/mL) | R² | Instrumental LOD (µg/mL) | Instrumental LOQ (µg/mL) |

| Glycidyl Palmitate (C16:0) | 10 - 200 | >0.995 | 2.4 | 8.0 |

| Glycidyl Stearate (C18:0) | 10 - 200 | >0.995 | 1.5 | 5.0 |

| Glycidyl Oleate (C18:1) | 10 - 200 | >0.995 | 1.8 | 6.0 |

| Glycidyl Linoleate (C18:2) | 10 - 200 | >0.995 | 2.1 | 7.0 |

| Glycidyl Linolenate (C18:3) | 10 - 200 | >0.995 | 1.2 | 4.0 |

Experimental Protocols

Protocol 1: Direct Determination of this compound by LC-MS/MS

This protocol is based on a method for the direct analysis of glycidyl fatty acid esters in oils.[4][5]

1. Scope: This method is applicable to the quantification of this compound and other glycidyl esters in edible oils and fats.

2. Principle: The oil sample is dissolved in a suitable solvent and spiked with a deuterium-labeled internal standard. The sample is then purified using a two-step solid-phase extraction (SPE) process. The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using positive ion atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode.[4][5]

3. Reagents and Materials:

-

Acetone, Methanol, Isopropanol, Hexane, Ethyl Acetate (B1210297) (all HPLC or LC-MS grade)

-

This compound analytical standard

-

Deuterium-labeled glycidyl ester internal standards (e.g., d5-glycidyl palmitate)

-

C18 and Normal Silica (B1680970) Solid-Phase Extraction (SPE) cartridges

-

Class A volumetric flasks and pipettes

-

Autosampler vials

4. Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an APCI source

-

Analytical C18 LC column

5. Sample Preparation:

-

Weigh 10 mg of the oil or fat sample into a suitable vial. For expected low concentrations (<0.5 mg/kg), use a 0.5 g sample and pre-concentrate on a silica column.[4][5]

-

Spike the solution with an appropriate amount of the deuterium-labeled internal standard solution.[4][5]

-

First SPE (C18): Condition a C18 SPE cartridge with methanol. Load the sample solution and elute the analytes with methanol.[4][5]

-

Second SPE (Normal Silica): Condition a normal silica SPE cartridge with hexane. Load the eluate from the first SPE and elute with 5% ethyl acetate in hexane.[4][5]

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Re-dissolve the dried extract in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.[4][5]

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

-

LC Column: Analytical C18 column

-

Ionization Mode: Positive Ion Atmospheric Pressure Chemical Ionization (APCI)[4][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM), monitoring at least two ion transitions for each analyte.[4][5]

7. Quantification: Create a calibration curve using analytical standards of this compound. Quantify the analyte in the sample by relating its peak area to that of the internal standard and comparing it to the calibration curve.

Caption: Workflow for Direct LC-MS/MS Analysis of Glycidyl Esters.

Protocol 2: Indirect Determination of Glycidyl Esters by GC-MS (AOCS Official Method Cd 29a-13 approach)

This protocol is based on the principles of the AOCS official method Cd 29a-13 for the indirect analysis of glycidyl esters.[2]

1. Scope: This method is applicable for the determination of the total amount of glycidyl esters, expressed as glycidol equivalents, in edible oils.

2. Principle: The oil sample is spiked with a deuterated internal standard (e.g., C16:0-GE-d5). The glycidyl esters are then converted to 3-monobromo-1,2-propanediol esters (3-MBPDEs) by reaction with an acidic sodium bromide solution. The 3-MBPDEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

3. Reagents and Materials:

-

Tetrahydrofuran (B95107) (THF)

-

Acidic Sodium Bromide (NaBr) solution (3.3 mg/mL in 5% H₂SO₄)

-

Internal Standard Solution (e.g., C16:0-GE-d5 in a suitable solvent)

-

Glass tubes with screw caps

-

Vortex mixer

-

Incubator or water bath

4. Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

5. Sample Preparation:

-

Weigh approximately 0.1 g of the oil sample into a 10 mL glass tube.[2]

-

Add 100 µL of the mixed internal standard solution.[2]

-

Dissolve the mixture in 2 mL of tetrahydrofuran (THF).[2]

-

Add 30 µL of the acidic NaBr solution.[2]

-

Homogenize the mixture using a vortex mixer.

-

Incubate the mixture at 50 °C for 15 minutes to facilitate the conversion to 3-MBPDEs.[2]

-

The sample is now ready for GC-MS analysis.

6. GC-MS Analysis:

-

Injection Mode: Splitless

-

Inlet Temperature: Typically 250-280 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: A suitable temperature program to separate the 3-MBPDEs from other matrix components.

-

MS Ionization: Electron Ionization (EI)

-

MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the 3-MBPDEs and the internal standard.

7. Quantification: Calculate the concentration of total glycidyl esters (as glycidol equivalents) based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with a glycidyl ester standard that has undergone the same sample preparation procedure.

Caption: Workflow for Indirect GC-MS Analysis of Glycidyl Esters.

Concluding Remarks

The choice between direct and indirect methods for the determination of this compound will depend on the specific requirements of the analysis. Direct LC-MS/MS methods offer high specificity and sensitivity for the individual ester, while indirect GC-MS methods provide a robust approach for determining the total glycidyl ester content. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for the analysis of this important process contaminant.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Linolenic Acid Glycidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of linolenic acid glycidyl ester and other common glycidyl esters in various matrices, particularly edible oils, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Glycidyl esters (GEs) are process-induced contaminants formed at high temperatures during the refining of edible oils. Due to their potential health risks, accurate and sensitive analytical methods are crucial for their monitoring.

Introduction

Glycidyl esters are hydrolyzed in the gastrointestinal tract to free glycidol, a compound classified as a probable human carcinogen. Therefore, regulatory bodies have set maximum limits for GEs in food products. LC-MS/MS has emerged as the preferred analytical technique for the direct analysis of intact GEs, offering high specificity and sensitivity, which circumvents the need for complex derivatization steps often required in gas chromatography-based methods. This application note outlines two primary sample preparation protocols and provides a comprehensive guide to LC-MS/MS parameters for the successful quantification of this compound and other relevant GEs.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: a rapid "dilute and shoot" method for screening purposes and a more rigorous Solid-Phase Extraction (SPE) method for lower detection limits and complex matrices.

Method A: Direct Dilution

This method is suitable for rapid screening of samples with expected higher concentrations of glycidyl esters.

-

Accurately weigh approximately 0.25 g of the oil sample into a glass centrifuge tube.

-

Add 5 mL of a solution of deuterated internal standard (e.g., d31-glycidyl palmitate) in acetone.

-

For solid or semi-solid fats, gently heat the mixture at 65°C to ensure complete dissolution and homogenization.

-

Vortex the sample for 1 minute.

-

The sample extract is now ready for direct injection into the LC-MS/MS system.

Method B: Double Solid-Phase Extraction (SPE)

This method is recommended for achieving lower detection limits and for matrices with significant interferences.[1]

-

Accurately weigh 10 mg of the oil or fat sample and dissolve it in acetone. For concentrations expected to be below 0.5 mg/kg, use a 0.5 g sample.

-

Spike the sample with a deuterium-labeled internal standard.

-

C18 SPE Cleanup:

-

Condition a C18 SPE cartridge.

-

Load the sample solution onto the cartridge.

-

Elute the glycidyl esters with methanol (B129727).

-

-

Silica (B1680970) SPE Cleanup:

-

Evaporate the eluate from the C18 cartridge to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent.

-

Condition a silica SPE cartridge.

-

Load the reconstituted sample onto the silica cartridge.

-

Elute the glycidyl esters with a solution of 5% ethyl acetate (B1210297) in hexane.

-

-

Evaporate the final eluate to dryness.

-

Reconstitute the residue in 250 µL of a 1:1 (v/v) mixture of methanol and isopropanol (B130326) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of glycidyl esters. Instrument-specific optimization is recommended.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | YMC-Pack ODS-AM C18 (150 x 3 mm, 3 µm) or equivalent[1] |

| Mobile Phase A | 42.5% Methanol, 42.5% Acetonitrile, 15% Water[1] |

| Mobile Phase B | Acetone[1] |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Flow Rate | 0.6 mL/min[1] |

| Column Temperature | 60°C[1] |

| Injection Volume | 5 µL[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI+)[2] |

| Interface Temperature | 450°C[1] |

| Desolvation Line Temp. | 300°C[1] |

| Heating Block Temp. | 300°C[1] |

| Nebulizing Gas Flow | 2.5 L/min[1] |

| Drying Gas Flow | 5 L/min[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 3: MRM Transitions for Common Glycidyl Esters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glycidyl Palmitate | 313.3 | 255.2 |

| Glycidyl Stearate | 341.3 | 283.3 |

| Glycidyl Oleate | 339.3 | 281.3 |

| Glycidyl Linoleate | 337.3 | 279.3 |

| Glycidyl Linolenate | 335.2 | 277.2 |

| d31-Glycidyl Palmitate (IS) | 344.4 | 286.4 |

Table 4: Quantitative Performance Data

| Analyte | Method Detection Limit (µg/kg) | Limit of Quantification (µg/kg) | Average Recovery (%) |

| Glycidyl Palmitate | 10 | 30 | 84 - 108[2] |

| Glycidyl Stearate | 30 | 90 | 84 - 108[2] |

| Glycidyl Oleate | 15 | 45 | 84 - 108[2] |

| Glycidyl Linoleate | 10 | 30 | 84 - 108[2] |

| Glycidyl Linolenate | 15 | 45 | 84 - 108 [2] |

Note: The presented quantitative data is a compilation from various studies and may vary depending on the specific matrix and instrumentation.

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS analysis of glycidyl esters.

References

GC-MS analysis of linolenic acid glycidyl ester

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Linolenic Acid Glycidyl Ester.

Introduction